molecular formula C16H25NO2S B14227526 Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- CAS No. 825601-53-4

Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-

Cat. No.: B14227526
CAS No.: 825601-53-4
M. Wt: 295.4 g/mol
InChI Key: JAEDHYJDXPIIKQ-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines typically involves the cyclization of appropriate precursors under controlled conditions. For Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-, the synthetic route may involve the following steps:

    Formation of the azetidine ring: This can be achieved through the cyclization of a suitable precursor, such as a haloamine or an amino alcohol, under basic conditions.

    Introduction of substituents: The butyl, ethyl, and sulfonyl groups can be introduced through various organic reactions, such as alkylation and sulfonylation, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These are used to control the reaction conditions precisely.

    Purification steps: Techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular targets: Enzymes, receptors, or other biomolecules that the compound interacts with.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.

    Piperidines: Six-membered nitrogen-containing heterocycles with even lower ring strain and distinct chemical behavior.

Uniqueness

Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)- is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

825601-53-4

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

(2R,3S)-2-butyl-3-ethyl-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C16H25NO2S/c1-4-6-7-16-14(5-2)12-17(16)20(18,19)15-10-8-13(3)9-11-15/h8-11,14,16H,4-7,12H2,1-3H3/t14-,16+/m0/s1

InChI Key

JAEDHYJDXPIIKQ-GOEBONIOSA-N

Isomeric SMILES

CCCC[C@@H]1[C@H](CN1S(=O)(=O)C2=CC=C(C=C2)C)CC

Canonical SMILES

CCCCC1C(CN1S(=O)(=O)C2=CC=C(C=C2)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.